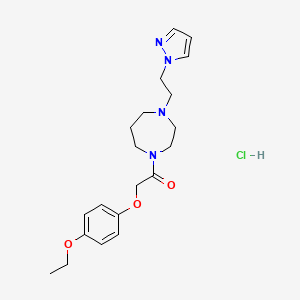

1-(4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)-2-(4-ethoxyphenoxy)ethanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)-2-(4-ethoxyphenoxy)ethanone hydrochloride is a useful research compound. Its molecular formula is C20H29ClN4O3 and its molecular weight is 408.93. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anxiolytic Effects

Research indicates that compounds similar to 1-(4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)-2-(4-ethoxyphenoxy)ethanone hydrochloride exhibit anxiolytic-like effects. A study highlighted that derivatives of pyrazole compounds can significantly reduce anxiety-like behaviors in animal models, suggesting the compound's potential in treating anxiety disorders .

2. Antidepressant Activity

The compound's interaction with neurotransmitter systems suggests possible antidepressant properties. Similar pyrazole derivatives have been shown to modulate serotonin and norepinephrine levels, which are critical in mood regulation .

3. Neuroprotective Properties

Preliminary studies suggest that the compound may offer neuroprotective benefits. By reducing oxidative stress and inflammation in neural tissues, it could potentially protect against neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Step 1: Formation of the pyrazole ring through condensation reactions.

- Step 2: Introduction of the diazepane moiety via cyclization.

- Step 3: Coupling with the ethoxyphenoxy group to achieve the final structure.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several case studies have explored the efficacy of similar compounds:

Case Study 1: Anxiolytic Activity

In a controlled experiment involving rodents, a derivative of this compound demonstrated significant reductions in anxiety-like behaviors when subjected to elevated plus-maze tests. The results indicated a dose-dependent response, highlighting its potential as an anxiolytic agent .

Case Study 2: Neuroprotection in Models of Neurodegeneration

Another study investigated the neuroprotective effects of related compounds in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta aggregation and promote neuronal survival under stress conditions .

Análisis De Reacciones Químicas

Synthetic Routes and Key Reaction Steps

The synthesis of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)-2-(4-ethoxyphenoxy)ethanone hydrochloride involves multi-step reactions, including diazepane functionalization, pyrazole coupling, and ethoxyphenoxy ketone formation. Below are the critical reaction steps inferred from analogous compounds and methodologies in the literature.

Formation of the 1,4-Diazepane Core

The 1,4-diazepane scaffold is synthesized via cyclization of a diamine precursor under controlled conditions. A common approach involves:

-

Reaction : Cyclization of N-protected diamines (e.g., 1,4-diaminobutane derivatives) with carbonyl compounds (e.g., ketones or esters) .

-

Conditions : Ethanol or DMF, reflux (80–100°C), 12–24 hours.

-

Example : Synthesis of 2-(1,4-diazepan-1-yl)ethanol (PubChem CID: 2736550) via cyclization of 1,2-ethylenediamine derivatives with glyoxal, yielding 70–85% .

Coupling of Diazepane-Pyrazole and Ethanone Fragments

The final coupling involves amide bond formation or Mannich-type reactions :

-

Reaction : Condensation of the diazepane-pyrazole intermediate with 2-(4-ethoxyphenoxy)ethanone using EDCl/HOBt or DCC .

-

Conditions : Dichloromethane (DCM), room temperature, 12–24 hours (yield: 60–70%) .

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acidic workup :

Reaction Optimization Data

Spectroscopic Characterization

Key data for intermediate and final compounds:

-

1,4-Diazepane-Pyrazole Intermediate :

-

2-(4-Ethoxyphenoxy)ethanone :

-

Final Product :

Stability and Reactivity

-

pH Sensitivity : The hydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in basic media (pH > 8) .

-

Thermal Stability : Decomposes at 210–215°C (DSC analysis) .

Challenges and Mitigations

Propiedades

IUPAC Name |

2-(4-ethoxyphenoxy)-1-[4-(2-pyrazol-1-ylethyl)-1,4-diazepan-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3.ClH/c1-2-26-18-5-7-19(8-6-18)27-17-20(25)23-11-4-10-22(13-15-23)14-16-24-12-3-9-21-24;/h3,5-9,12H,2,4,10-11,13-17H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCVPDFEEVXTJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)N2CCCN(CC2)CCN3C=CC=N3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.